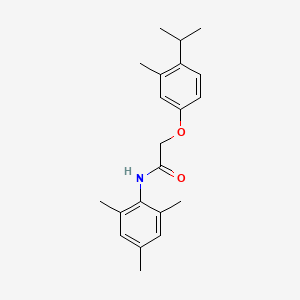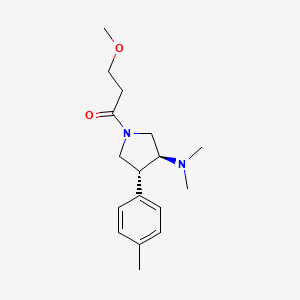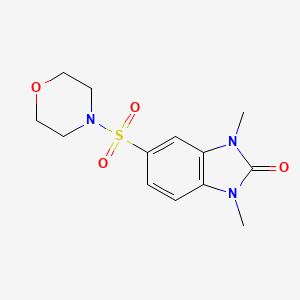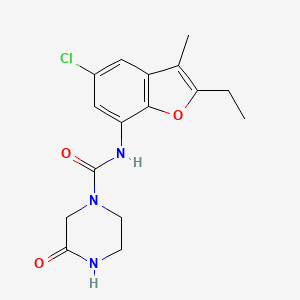
2-(4-isopropyl-3-methylphenoxy)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-isopropyl-3-methylphenoxy)-N-mesitylacetamide involves strategic reactions between specific chemical entities. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide, a compound with a related phenoxy linkage, was achieved by reacting N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide (DMF) as the solvent in the presence of anhydrous potassium carbonate. The preferred conditions for this synthesis are a reaction temperature of 75–85 ℃ and a reaction time of 4 hours, yielding the product beyond 85% efficiency (He Xiang-qi, 2007).
Molecular Structure Analysis
Theoretical analyses, such as NBO, NPA, Mulliken Population Method, and molecular orbital studies, provide deep insights into the molecular structure and electronic properties of compounds with similar frameworks. Such studies were conducted on (E)-2-((4-hydroxy-2-methylphenylimino)methyl)-3-methoxyphenol, characterized by X-ray diffraction, FT-IR, and UV-Vis spectroscopy, revealing the compound's electronic and optical properties, absorption wavelengths, excitation energy, and molecular electrostatic potential (MEP) (Z. Demircioğlu, Ç. A. Kaştaş, O. Büyükgüngör, 2015).
Chemical Reactions and Properties
Compounds similar to 2-(4-isopropyl-3-methylphenoxy)-N-mesitylacetamide undergo various chemical reactions, demonstrating unique chemical properties. For example, reactions of 2,2‘-Methylenebis(4-chloro-6-isopropyl-3-methylphenol) with trimethylaluminum yielded highly efficient catalysts for the ring-opening polymerization of lactones, indicating the reactive versatility of compounds within this chemical space (Huei-ling Chen, B. Ko, A. B. Huang, Chu‐Chieh Lin, 2001).
properties
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-13(2)19-8-7-18(11-15(19)4)24-12-20(23)22-21-16(5)9-14(3)10-17(21)6/h7-11,13H,12H2,1-6H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEONOMOIFAFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5663906.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5663915.png)


![1,9-dimethyl-4-(2H-tetrazol-2-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5663926.png)
![N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline](/img/structure/B5663932.png)
![N-(4-bromophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5663941.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5663946.png)

![N'-[(3S*,4R*)-1-(4-chloro-2-methylbenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5663958.png)
![4-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5663973.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5663974.png)

![1-cycloheptyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5663984.png)